molecular formula C6H2Br2Cl2 B1602152 1,3-Dibromo-2,5-dichlorobenzene CAS No. 81067-41-6

1,3-Dibromo-2,5-dichlorobenzene

Cat. No. B1602152
CAS RN: 81067-41-6
M. Wt: 304.79 g/mol
InChI Key: HKKSDHKJUSSWAI-UHFFFAOYSA-N
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Description

“1,3-Dibromo-2,5-dichlorobenzene” is a chemical compound with the molecular formula C6H2Br2Cl2 . It has a molecular weight of 304.8 and is typically stored in a dry environment at temperatures between 2-8°C . The compound is solid in its physical form .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with bromine atoms at the 1 and 3 positions and chlorine atoms at the 2 and 5 positions . It has no freely rotating bonds, no hydrogen bond acceptors or donors, and violates no Rule of 5 parameters .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the retrieved documents, similar compounds like 1-Bromo-3,5-dichlorobenzene have been noted to react with iPrMgCl.LiCl in THF and then DMF at 0°C, followed by the reaction with molecular iodine and aqueous NH3 to yield the corresponding aromatic nitrile .


Physical And Chemical Properties Analysis

This compound has a density of 2.1±0.1 g/cm3, a boiling point of 292.6±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . Its enthalpy of vaporization is 51.1±3.0 kJ/mol, and it has a flash point of 141.8±16.0 °C . The compound has an index of refraction of 1.624 and a molar refractivity of 51.4±0.3 cm3 . Its polarizability is 20.4±0.5 10-24 cm3, and it has a surface tension of 46.3±3.0 dyne/cm . The molar volume of the compound is 145.7±3.0 cm3 .

Scientific Research Applications

Catalytic Oxidation and Halogenation

1,3-Dibromo-2,5-dichlorobenzene has potential applications in catalytic oxidation processes. Studies like the one by Krishnamoorthy et al. (2000) on the catalytic oxidation of related compounds such as 1,2-dichlorobenzene reveal insights into the activity of transition metal oxides in these reactions, which could be relevant for this compound (Krishnamoorthy, Rivas, & Amiridis, 2000).

Molecular Structure Analysis

The molecular structure and vibrational frequencies of compounds like this compound have been extensively studied using techniques such as density functional theory (DFT). For example, Arivazhagan & Meenakshi (2011) conducted a detailed analysis of a similar compound, providing insights into its structural and electronic properties (Arivazhagan & Meenakshi, 2011).

Environmental Impact and Degradation

The environmental impact and degradation processes of halogenated benzenes, including compounds like this compound, are a significant area of research. De Bont et al. (1986) explored the microbial degradation of 1,3-dichlorobenzene, which could offer insights into the biodegradation pathways for similar compounds (De Bont, Vorage, Hartmans, & Van Den Tweel, 1986).

Spectroscopic Analysis

The compound's behavior under various spectroscopic methods is another research area. Onda et al. (1993) investigated the microwave spectra of 1,3-dichlorobenzene, which can be extrapolated to understand the spectroscopic behavior of this compound (Onda, Atsuki, Yamaguchi, Suga, & Yamaguchi, 1993).

Safety and Hazards

1,3-Dibromo-2,5-dichlorobenzene is considered hazardous . It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with the compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .

Mechanism of Action

properties

IUPAC Name

1,3-dibromo-2,5-dichlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2Cl2/c7-4-1-3(9)2-5(8)6(4)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKKSDHKJUSSWAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)Cl)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20554676
Record name 1,3-Dibromo-2,5-dichlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20554676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

81067-41-6
Record name 1,3-Dibromo-2,5-dichlorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81067-41-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dibromo-2,5-dichlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20554676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A stirred mixture of 2,4-dibromo-3,6-dichloroaniline (5.0 g), tert-Butyl nitrite (3.3 g) and EtOH (50 mL) was heated in a sealed tube at 50° C. for 2 hrs. The mixture was concentrated and the residue was purified by silica gel flash chromatography (hexanes eluant) to afford the title compound. MS m/z: 303 (M+H)+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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